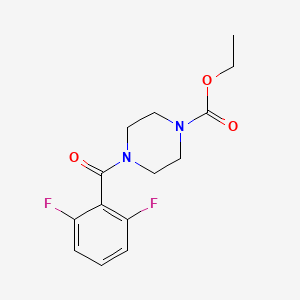

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

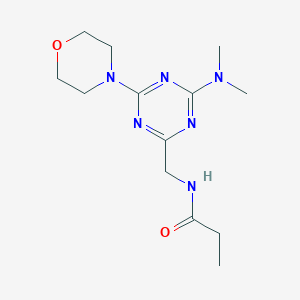

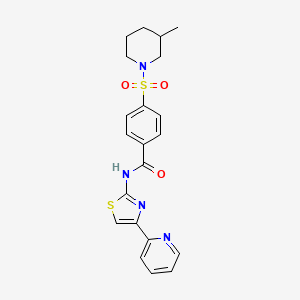

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate is a chemical compound that is likely to be related to the field of medicinal chemistry, given its structural similarity to compounds that have been studied for their affinity to various receptors in the central nervous system. Although the specific compound is not directly mentioned in the provided papers, we can infer from the related structures that it may have potential as a ligand for neurological receptors.

Synthesis Analysis

The synthesis of related compounds involves the reaction of piperazine derivatives with aromatic acids. For instance, the compound 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid (EPBA) is synthesized through a reaction between ethyl 1-piperazinecarboxylate and 4-fluorobenzoic acid . By analogy, the synthesis of Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate would likely involve a similar reaction between ethyl 1-piperazinecarboxylate and a difluorobenzoyl chloride.

Molecular Structure Analysis

The molecular structure of related compounds shows that the piperazine ring often adopts a chair conformation, which is a stable form for six-membered rings containing nitrogen atoms . The dihedral angles between the piperazine ring and the attached benzene ring can influence the compound's ability to interact with biological targets.

Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives are typically centered around the functionalization of the piperazine ring or the modification of the substituents attached to it. For example, the modification of the amide bond in N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide resulted in a decrease in dopamine D(4) receptor affinity . This suggests that Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate could also undergo similar reactions to modulate its affinity for biological targets.

Physical and Chemical Properties Analysis

While the physical and chemical properties of Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate are not directly provided, we can deduce from related compounds that such properties are crucial for their biological activity. The solubility, stability, and conformational flexibility of the compound can affect its interaction with receptors. The presence of fluorine atoms in the compound may also influence its lipophilicity and metabolic stability .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

Synthesis Techniques

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate and related compounds are synthesized using various methods, including Friedel-Crafts acylation and hydration, starting from easily available materials like piperidine-4-carboxylic acid and ethyl carbonochloridate (Zheng Rui, 2010).

Crystal Structure Analysis

The crystal structure of related compounds has been analyzed, revealing details such as chair conformation of piperazine rings and dihedral angles formed by the piperazine and benzene rings (Md. Serajul Haque Faizi, Musheer Ahmad, & Irina A. Golenya, 2016).

Applications in Material Synthesis and Drug Development

Labeling for Metabolic Studies

Compounds like CV-4093 (2HCl), which involve ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate, have been synthesized for studying metabolism and distribution in test animals (N. Tada, M. Kajino, Masazumi Watanabe, & N. Hayashi, 1989).

Antimicrobial and Antifungal Research

Novel compounds, including fluoroquinolones with piperazine derivatives, have been synthesized and tested for their in vivo activity against pathogens like Mycobacterium tuberculosis (A. Shindikar & C. Viswanathan, 2005).

Chemical Analysis and Chromatography

- Chromatographic Study: The relationship between structural and chromatographic parameters of piperazine derivatives, including ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate, has been explored using techniques like cellulose tris(4-methylbenzoate) stationary phases (Z. Chilmonczyk, Lukasz Sienicki, B. Lozowicka, Małgorzata Lisowska-Kuźmicz, A. Jończyk, & H. Aboul‐Enein, 2005).

Novel Synthesis Methods and Molecular Studies

Innovative Synthesis Methods

Research has been conducted on novel methods for synthesizing piperazine derivatives, including carbonylation reactions at specific C−H bonds (Y. Ishii, N. Chatani, F. Kakiuchi, & S. Murai, 1997).

Molecular Imaging and Labeling

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate derivatives have been labeled with positron emitters for imaging 5-HT1A receptors and studying metabolic pathways (Shuiyu Lu, Jinsoo Hong, J. Musachio, F. Chin, E. S. Vermeulen, H. Wikström, & V. Pike, 2005).

Propriétés

IUPAC Name |

ethyl 4-(2,6-difluorobenzoyl)piperazine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16F2N2O3/c1-2-21-14(20)18-8-6-17(7-9-18)13(19)12-10(15)4-3-5-11(12)16/h3-5H,2,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJYGPIVTJVMXPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)C(=O)C2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 4-((2,6-difluorophenyl)carbonyl)piperazinecarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B3013631.png)

![1,7-dimethyl-2-(pyrrolidine-1-carbonyl)pyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B3013633.png)

![5-[4-(1H-pyrazol-1-yl)benzyl]-1,3-thiazolane-2,4-dione](/img/structure/B3013636.png)

![methyl 2-(8-(2-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B3013638.png)

![1-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}piperidine-4-carbonyl)-4,4-difluoropiperidine](/img/structure/B3013642.png)

![1-(5-Chloro-2-methoxyphenyl)-3-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]urea](/img/structure/B3013648.png)

![(2E)-3-[4-(cyanomethoxy)phenyl]acrylic acid](/img/structure/B3013651.png)

![2-[[1-[2-(3-Methylphenyl)acetyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B3013652.png)